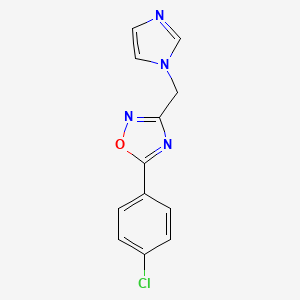![molecular formula C17H21N3O B7548610 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenyl group, and a pyridinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Formation of the Pyridinone Moiety: The pyridinone moiety is formed by cyclization of an appropriate precursor, such as a pyridine derivative, under acidic or basic conditions.
Final Coupling: The final step involves coupling the piperazine derivative with the pyridinone derivative using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Phenyl halides for nucleophilic substitution, alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce a biological response.
相似化合物的比较
Similar Compounds
1-methyl-4-piperazinopiperidine: A similar compound with a piperazine and piperidine moiety.
1-methyl-4-(4-piperidinyl)piperazine: Another related compound with a piperazine and piperidinyl group.
1-methyl-4-(5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl)piperazine: A compound with a thiazole ring in addition to the piperazine and phenyl groups.
Uniqueness
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone is unique due to the presence of the pyridinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-18-8-7-15(13-17(18)21)14-19-9-11-20(12-10-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBXBYKSHURMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
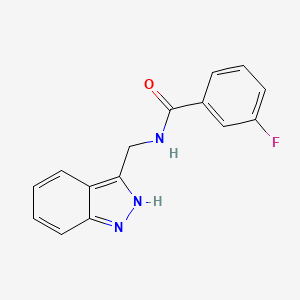
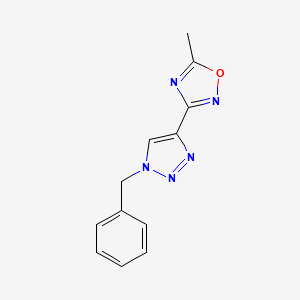
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)
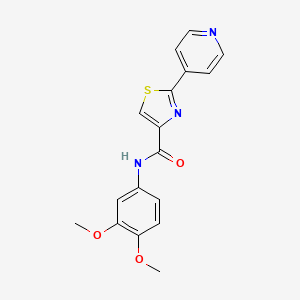
![N-Cyclohexyl-4-[(dimethylamino)methyl]piperidine-1-carboxamide](/img/structure/B7548551.png)
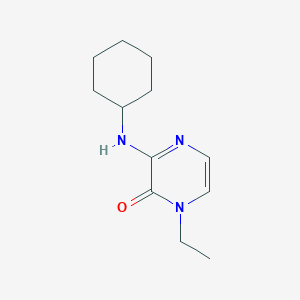
![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)
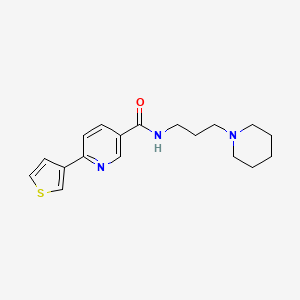
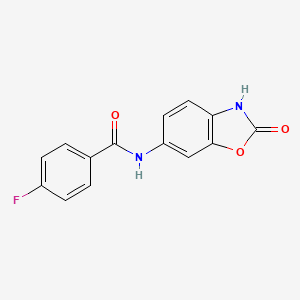
methanone](/img/structure/B7548601.png)
![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-Acetyl-N-(3-methoxyphenyl)-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide](/img/structure/B7548618.png)
